Hydroxyzine pamoate Hydroxyzine pamoate Hydroxyzine Pamoate is the pamoate salt form of hydroxyzine, a synthetic piperazine histamine H1-receptor antagonist with anti-allergic, antispasmodic, sedative, anti-emetic and anti-anxiety properties. Hydroxyzine pamoate blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. In addition, hydroxyzine pamoate crosses the blood-brain barrier and acts on the histamine H1-receptors in the central nervous system. (NCI05)
A histamine H1 receptor antagonist that is effective in the treatment of chronic urticaria, dermatitis, and histamine-mediated pruritus. Unlike its major metabolite CETIRIZINE, it does cause drowsiness. It is also effective as an antiemetic, for relief of anxiety and tension, and as a sedative.
Brand Name: Vulcanchem
CAS No.: 10246-75-0
VCID: VC0530239
InChI: InChI=1S/C23H16O6.C21H27ClN2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-9,21,25H,10-17H2
SMILES: C1C[NH+](CC[NH+]1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-]
Molecular Formula: C44H43ClN2O8
Molecular Weight: 763.3 g/mol

Hydroxyzine pamoate

CAS No.: 10246-75-0

Inhibitors

VCID: VC0530239

Molecular Formula: C44H43ClN2O8

Molecular Weight: 763.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Hydroxyzine pamoate - 10246-75-0

CAS No. 10246-75-0
Product Name Hydroxyzine pamoate
Molecular Formula C44H43ClN2O8
Molecular Weight 763.3 g/mol
IUPAC Name 4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]ethanol
Standard InChI InChI=1S/C23H16O6.C21H27ClN2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-9,21,25H,10-17H2
Standard InChIKey ASDOKGIIKXGMNB-UHFFFAOYSA-N
Isomeric SMILES C1C[NH+](CC[NH+]1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-]
SMILES C1C[NH+](CC[NH+]1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-]
Canonical SMILES C1C[NH+](CC[NH+]1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-]
Appearance Solid powder
Description Hydroxyzine Pamoate is the pamoate salt form of hydroxyzine, a synthetic piperazine histamine H1-receptor antagonist with anti-allergic, antispasmodic, sedative, anti-emetic and anti-anxiety properties. Hydroxyzine pamoate blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. In addition, hydroxyzine pamoate crosses the blood-brain barrier and acts on the histamine H1-receptors in the central nervous system. (NCI05)
A histamine H1 receptor antagonist that is effective in the treatment of chronic urticaria, dermatitis, and histamine-mediated pruritus. Unlike its major metabolite CETIRIZINE, it does cause drowsiness. It is also effective as an antiemetic, for relief of anxiety and tension, and as a sedative.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 68-88-2 (Parent)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-(2-(4-((4-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethanol
Atarax
Durrax
Hydroxyzine
Hydroxyzine Dihydrochloride
Hydroxyzine Hydrochloride
Hydroxyzine Pamoate
Orgatrax
Pamoate, Hydroxyzine
Vistaril
Reference 1: Montazeri M, Mehrzadi S, Sharif M, Sarvi S, Shahdin S, Daryani A. Activities of anti-Toxoplasma drugs and compounds against tissue cysts in the last three decades (1987 to 2017), a systematic review. Parasitol Res. 2018 Aug 8. doi: 10.1007/s00436-018-6027-z. [Epub ahead of print] Review. PubMed PMID: 30088074.
2: Chalavi S, Fakhari AR, Nojavan S. Development of a modified partial filling method in capillary electrophoresis using two chiral plugs for the simultaneous enantioseparation of chiral drugs: Comparison with mixed chiral selector capillary electrophoresis. J Chromatogr A. 2018 Sep 14;1567:211-218. doi: 10.1016/j.chroma.2018.06.052. Epub 2018 Jun 21. PubMed PMID: 30064817.
3: Allen SA, Tomilov A, Cortopassi GA. Small molecules bind human mTOR protein and inhibit mTORC1 specifically. Biochem Pharmacol. 2018 Jul 17;155:298-304. doi: 10.1016/j.bcp.2018.07.013. [Epub ahead of print] PubMed PMID: 30028993.
4: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500985/ PubMed PMID: 30000044.
5: Kapuganti A, Turner T, Thomas CJ. Evaluation of buprenorphine/naloxone dose and use of sedating supportive medication on treatment outcomes in veterans with opioid use disorder. Ment Health Clin. 2018 Mar 23;7(6):271-275. doi: 10.9740/mhc.2017.11.271. eCollection 2017 Nov. PubMed PMID: 29955533; PubMed Central PMCID: PMC6007732.
6: East N, Maroney M. Topiramate in the treatment of Prader-Willi syndrome: A case report. Ment Health Clin. 2018 Mar 23;7(1):7-9. doi: 10.9740/mhc.2017.01.007. eCollection 2017 Jan. PubMed PMID: 29955490; PubMed Central PMCID: PMC6007661.
7: Chalavi S, Fakhari AR, Nojavan S, Mirzaei P. Evaluation of the synergistic effect with amino acids for enantioseparation of basic drugs using capillary electrophoresis. Electrophoresis. 2018 Jun 26. doi: 10.1002/elps.201800128. [Epub ahead of print] PubMed PMID: 29947135.
8: Murayama N, Murayama K. Data on various allergen specific IgEs and prospective treatments on food-dependent exercise-induced anaphylaxis. Data Brief. 2018 May 5;18:1895-1899. doi: 10.1016/j.dib.2018.04.097. eCollection 2018 Jun. PubMed PMID: 29904693; PubMed Central PMCID: PMC5998299.
9: Etemad L PharmD PhD, Moshiri M MD PhD, Balali-Mood M MD PhD. Delayed Complications and Long-Term Management of Sulfur Mustard Poisoning: A Narrative Review of Recent Advances by Iranian Researchers Part ІІ: Clinical Management and Therapy. Iran J Med Sci. 2018 May;43(3):235-247. Review. PubMed PMID: 29892141; PubMed Central PMCID: PMC5993908.
10: Avdagic K, Geier M, Coralic Z, Finley P. Evaluation of the Impact of a Multimodel Intervention on Prescribing Patterns of Sedative-Hypnotics in a Behavioral Health System. Prim Care Companion CNS Disord. 2018 May 31;20(3). pii: 18m02269. doi: 10.4088/PCC.18m02269. PubMed PMID: 29873949.
11: Maciel-Guerra H, Penha MÁ, Jorge MFS, Libório RDS, Carrijo ACNDA, Parise-Fortes MR, Miot HA. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil. An Bras Dermatol. 2018 Mar;93(2):233-237. doi: 10.1590/abd1806-4841.20186807. PubMed PMID: 29723372; PubMed Central PMCID: PMC5916396.
12: Oh S, Kingsley K. Efficacy of Ketamine in Pediatric Sedation Dentistry: A Systematic Review. Compend Contin Educ Dent. 2018 May;39(5):e1-e4. PubMed PMID: 29714490.
13: Bosak M, Cyranka K, Dudek D, Kowalik M, Mołek P, Słowik A. Psychiatric comedication in patients with epilepsy. Epilepsy Behav. 2018 Jun;83:207-211. doi: 10.1016/j.yebeh.2018.03.033. Epub 2018 Apr 26. PubMed PMID: 29706306.
14: Flórez Borges P, García-Montoya E, Pérez-Lozano P, Jo E, Miñarro M, Manich A, Suñé-Negre JM. The role of SeDeM for characterizing the active substance and polyvinyilpyrrolidone eliminating metastable forms in an oral lyophilizate-A preformulation study. PLoS One. 2018 Apr 24;13(4):e0196049. doi: 10.1371/journal.pone.0196049. eCollection 2018. PubMed PMID: 29689061; PubMed Central PMCID: PMC5916852.
15: Poleszczyk A, Rakowicz M, Parnowski T, Antczak J, Święcicki Ł. Are there clinical and neurophysiologic predictive factors for a positive response to HF-rTMS in patients with treatment-resistant depression? Psychiatry Res. 2018 Jun;264:175-181. doi: 10.1016/j.psychres.2018.03.084. Epub 2018 Apr 3. PubMed PMID: 29649674.
16: Katselou M, Athanaselis S, Nikolaou P, Qammaz S, Dona A, Spiliopoulou C, Papoutsis I. A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry. Biomed Chromatogr. 2018 Aug;32(8):e4260. doi: 10.1002/bmc.4260. Epub 2018 May 28. PubMed PMID: 29644705.
17: KalantarMotamedi Y, Eastman RT, Guha R, Bender A. A systematic and prospectively validated approach for identifying synergistic drug combinations against malaria. Malar J. 2018 Apr 11;17(1):160. doi: 10.1186/s12936-018-2294-5. PubMed PMID: 29642892; PubMed Central PMCID: PMC5896032.
18: Godse K, De A, Zawar V, Shah B, Girdhar M, Rajagopalan M, Krupashankar DS. Consensus Statement for the Diagnosis and Treatment of Urticaria: A 2017 Update. Indian J Dermatol. 2018 Jan-Feb;63(1):2-15. doi: 10.4103/ijd.IJD_308_17. Review. PubMed PMID: 29527019; PubMed Central PMCID: PMC5838750.
19: Daens S, Grossin D, Hermanns-Lê T, Peeters D, Manicourt D. [Severe Mast Cell Activation Syndrome in a 15-year-old patient with an hypermobile Ehlers-Danlos syndrome]. Rev Med Liege. 2018 Feb;73(2):61-64. French. PubMed PMID: 29517867.
20: Schaefer M, Sahin T, Berstecher B. Why do open-label placebos work? A randomized controlled trial of an open-label placebo induction with and without extended information about the placebo effect in allergic rhinitis. PLoS One. 2018 Mar 7;13(3):e0192758. doi: 10.1371/journal.pone.0192758. eCollection 2018. PubMed PMID: 29513699; PubMed Central PMCID: PMC5841659.
PubChem Compound 24883427
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator